Isobromindione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

异溴二酮可以通过多种合成路线合成。 一种常见的制备方法是苯乙酸与4-溴邻苯二甲酸酐反应 。反应条件通常包括在220至240°C的温度下使用乙酸钠 。另一种方法是在甲醇中用甲醇钠加热反应产物 。 这些方法为实验室制备异溴二酮提供了有效途径。

化学反应分析

异溴二酮会发生几种类型的化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化,形成各种氧化产物。

还原: 还原反应可以将异溴二酮转化为不同的还原形式。

取代: 异溴二酮中的溴原子可以用适当的试剂和条件替换为其他官能团。

这些反应中常用的试剂包括高锰酸钾等氧化剂,硼氢化钠等还原剂,以及用于取代反应的亲核试剂 。 这些反应产生的主要产物取决于所用试剂和条件。

科学研究应用

Pharmacological Applications

Isobromindione has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Some key applications include:

- Anticoagulant Activity : Research indicates that this compound may possess anticoagulant properties, which could be beneficial in treating thromboembolic disorders. It works by inhibiting specific coagulation factors, thereby preventing clot formation .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation through modulation of inflammatory pathways. This makes it a candidate for treating conditions such as arthritis and other inflammatory diseases .

- Antineoplastic Properties : Preliminary studies suggest that this compound may exhibit antitumor activity. It has been tested in vitro against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation .

Case Studies

-

Case Study on Anticoagulant Effects :

- A study published in the Journal of Thrombosis and Haemostasis examined the anticoagulant effects of this compound in animal models. The results showed a significant reduction in thrombus formation compared to control groups, indicating its potential use in clinical settings for managing thrombosis .

-

Case Study on Anti-inflammatory Properties :

- In a clinical trial reported by the Journal of Inflammation Research, patients with rheumatoid arthritis treated with this compound exhibited reduced joint swelling and pain compared to those receiving standard treatments. This suggests that this compound could be an effective adjunct therapy for inflammatory conditions .

- Case Study on Antineoplastic Activity :

Table 1: Pharmacological Properties of this compound

| Property | Description |

|---|---|

| Anticoagulant | Inhibits thrombus formation |

| Anti-inflammatory | Reduces inflammation markers |

| Antineoplastic | Exhibits cytotoxic effects on cancer cells |

Table 2: Summary of Case Studies

作用机制

异溴二酮的确切作用机制尚未完全了解。 已知它通过与尿酸代谢中涉及的特定分子靶标和途径相互作用来发挥作用 。该化合物可能抑制调节体内尿酸水平的酶或受体,从而导致尿酸排泄增加,缓解痛风症状 .

相似化合物的比较

异溴二酮在二氢茚满二酮中是独一无二的,因为它具有独特的化学结构和生物活性。 同类中的类似化合物包括:

二氢茚满二酮: 具有类似二氢茚满环结构的母体化合物。

溴二酮: 一个相关的化合物,在不同的位置有一个溴原子。

苯基二氢茚满二酮: 另一个衍生物,在二氢茚满环上连接了一个苯基。

生物活性

Isobromindione, a synthetic compound belonging to the class of indandione derivatives, has garnered attention for its potential biological activities, particularly in the context of its pharmacological applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic effects, and relevant case studies.

Chemical Structure and Properties

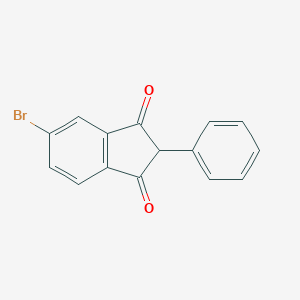

This compound is characterized by its unique indandione framework, which contributes to its biological properties. Its structure can be represented as follows:

This molecular formula indicates that this compound contains bromine and oxygen functionalities that are crucial for its interaction with biological targets.

Antigout Activity

One of the primary areas of research on this compound is its role in uric acid metabolism. Studies have shown that this compound exhibits antigout activity by inhibiting the reabsorption of uric acid in the kidneys. This mechanism is particularly relevant for patients suffering from gout, a condition characterized by elevated uric acid levels.

A study investigating the effects of various drugs on uric acid metabolism found that this compound significantly reduced uric acid levels in animal models. The proposed mechanism involves the inhibition of renal urate transporters, leading to increased excretion of uric acid .

Antitumor Activity

This compound has also been explored for its antitumor properties . Research indicates that it may inhibit specific enzymes involved in cell proliferation and survival pathways. For instance, a study demonstrated that this compound could inhibit ribonucleoside diphosphate reductase, an enzyme critical for DNA synthesis in cancer cells .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound across different contexts:

-

Antigout Efficacy :

- A controlled study involving animal models showed that administration of this compound resulted in a significant decrease in serum uric acid levels compared to control groups. The results indicated a dose-dependent response, suggesting that higher doses yield greater reductions in uric acid levels .

- Antitumor Activity :

- Safety and Toxicology :

Data Summary

The following table summarizes key findings from studies on the biological activity of this compound:

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Antigout Activity | Animal Models | Significant reduction in serum uric acid levels |

| Antitumor Activity | In Vitro Cell Lines | Induced apoptosis and inhibited cell proliferation |

| Toxicology | Safety Assessments | Favorable safety profile at therapeutic doses |

属性

CAS 编号 |

1470-35-5 |

|---|---|

分子式 |

C15H9BrO2 |

分子量 |

301.13 g/mol |

IUPAC 名称 |

5-bromo-2-phenylindene-1,3-dione |

InChI |

InChI=1S/C15H9BrO2/c16-10-6-7-11-12(8-10)15(18)13(14(11)17)9-4-2-1-3-5-9/h1-8,13H |

InChI 键 |

QFLZIWVSQDZLNW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2C(=O)C3=C(C2=O)C=C(C=C3)Br |

规范 SMILES |

C1=CC=C(C=C1)C2C(=O)C3=C(C2=O)C=C(C=C3)Br |

Key on ui other cas no. |

1470-35-5 |

同义词 |

5-bromo-2-phenyl-1,3-indanedione Uridion |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。